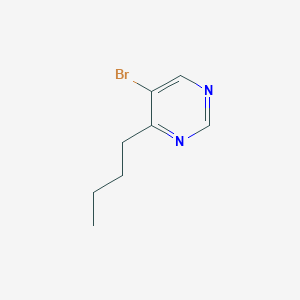

5-Bromo-4-butylpyrimidine

Description

Overview of Pyrimidine (B1678525) as a Heterocyclic Scaffold in Organic Synthesis

The pyrimidine ring is a fundamental building block in the world of organic synthesis. Its structure, characterized by the two nitrogen atoms, creates a π-deficient system, influencing its reactivity and making it a versatile scaffold. Organic chemists have developed numerous methods for the synthesis and functionalization of the pyrimidine core, allowing for the creation of a vast library of derivatives with tailored properties. nih.gov The presence of the nitrogen atoms also provides sites for hydrogen bonding and coordination with other molecules, a key feature in its biological roles. The adaptability of the pyrimidine scaffold allows for the introduction of various substituents at different positions, leading to a wide range of chemical diversity and enabling the fine-tuning of molecular properties for specific applications. google.com

Importance of Pyrimidine Derivatives in Medicinal Chemistry and Drug Discovery

The significance of pyrimidine derivatives in medicinal chemistry cannot be overstated. This heterocyclic motif is at the core of numerous therapeutic agents with a broad spectrum of biological activities. chembk.combuyersguidechem.com Pyrimidine-based compounds have been successfully developed as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive drugs. chembk.comchemicalbook.com Their prevalence in pharmaceuticals stems in part from their structural similarity to the nucleobases uracil, cytosine, and thymine, which are fundamental components of DNA and RNA. vulcanchem.comcymitquimica.com This inherent biocompatibility allows pyrimidine derivatives to interact with biological targets such as enzymes and receptors, modulating their function and leading to therapeutic effects. chembk.com The landscape of FDA-approved drugs containing the pyrimidine scaffold continues to expand, underscoring its status as a "privileged scaffold" in drug discovery. chembk.com

Specific Research Relevance of 5-Bromo-4-butylpyrimidine

While the broader class of halogenated pyrimidines is of significant research interest, specific information on this compound is limited in peer-reviewed scientific literature. Its chemical structure, featuring a bromine atom at the 5-position and a butyl group at the 4-position, suggests potential as a synthetic intermediate. The bromine atom provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to build more complex molecular architectures. sigmaaldrich.combiosynth.com The butyl group, being a lipophilic moiety, would influence the compound's solubility and could play a role in its interaction with biological systems. cymitquimica.com

Publicly available data on this compound is primarily found in chemical supplier catalogs, which provide basic physicochemical properties. buyersguidechem.comcymitquimica.comnih.gov These sources indicate its molecular formula as C8H11BrN2 and a molecular weight of approximately 215.09 g/mol . cymitquimica.com It is described as being soluble in organic solvents like ethanol (B145695) and dichloromethane, with limited solubility in water. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPITUMEHNOXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650033 | |

| Record name | 5-Bromo-4-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4595-64-6 | |

| Record name | 5-Bromo-4-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Butylpyrimidine

Direct Bromination Approaches of 4-Butylpyrimidine (B13094090)

The most straightforward method for synthesizing 5-Bromo-4-butylpyrimidine is through the direct electrophilic bromination of the 4-butylpyrimidine substrate. This approach is analogous to the halogenation of other substituted pyrimidines and pyridines. smolecule.comgoogle.com The reaction typically involves treating 4-butylpyrimidine with a brominating agent. Elemental bromine (Br₂) is a common choice, often dissolved in a suitable solvent like acetic or propionic acid. google.com

The pyrimidine (B1678525) ring's C5 position is generally susceptible to electrophilic attack, but the reaction conditions must be carefully controlled to ensure selective substitution and prevent over-bromination or other side reactions. wiley.com In a similar process for the chlorination of 2-t-butylpyrimidine, the reaction is conducted at elevated temperatures, typically between 40°C and 90°C, with a preferred range of 55°C to 65°C to optimize for yield and purity. google.com The addition of a buffer, such as sodium acetate, can also be employed to manage the acidity of the reaction medium. google.com

Multi-Step Synthesis Strategies from Simpler Pyrimidine Precursors

Constructing this compound from simpler, more readily available pyrimidine precursors offers an alternative to direct bromination. These multi-step strategies provide greater control over the regiochemistry of the final product. One conceptual approach involves starting with a pyrimidine ring that is easier to synthesize and then introducing the butyl and bromo groups sequentially.

For instance, a synthesis could begin with a commercially available pyrimidine, first installing the butyl group via a metal-catalyzed coupling reaction, followed by selective bromination at the 5-position. Conversely, one could start with a 5-bromopyrimidine (B23866) and introduce the butyl group. A more fundamental approach involves building the pyrimidine ring itself. A plausible route, analogous to the synthesis of other substituted pyrimidines, could involve the condensation of an appropriate amidine with a 1,3-dicarbonyl compound or its equivalent. chemicalbook.com For example, a reaction pathway could utilize valeramidine (the amidine derived from valeronitrile) and a brominated three-carbon synthon to construct the desired heterocyclic ring.

Exploration of Alternative Synthetic Routes

Beyond direct bromination and linear multi-step sequences, other advanced synthetic methods can be explored for the preparation of this compound.

Metal-Catalyzed Cross-Coupling Reactions : Palladium-catalyzed reactions such as Suzuki or Stille couplings are powerful tools for forming carbon-carbon bonds. researchgate.netmdpi.com A viable strategy would involve the coupling of a 4,5-dihalopyrimidine with an organometallic butyl reagent, such as butylboronic acid or butylstannane. This would selectively install the butyl group at the 4-position. Alternatively, 5-bromo-4-chloropyrimidine (B1279914) could be reacted with a butyl-organometallic reagent, leveraging the differential reactivity of the two halogen atoms.

Hetaryne Intermediates : A more theoretical but mechanistically interesting route involves the generation of a highly reactive 4,5-pyrimidyne intermediate from a di-halo-pyrimidine precursor. researchgate.net This transient species could then be trapped with a suitable nucleophile, although controlling the subsequent reactions to yield the desired product would be a significant challenge. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. acs.orgresearchgate.net This is particularly crucial for the direct bromination route, where the potential for side-product formation is significant.

Key parameters for optimization include:

Solvent : The choice of solvent can influence the reactivity of the brominating agent and the solubility of the substrate. Solvents ranging from polar protic (e.g., acetic acid) to nonpolar aprotic (e.g., dichloromethane) are often tested. acs.orgevitachem.com

Temperature : Bromination is an exothermic process, and temperature control is vital. Low temperatures are typically used to enhance selectivity and prevent runaway reactions, while higher temperatures may be required to achieve a reasonable reaction rate. google.comevitachem.com

Brominating Agent : While elemental bromine is common, other reagents like N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity.

Catalyst/Additive : The use of a catalyst or buffer can be critical. For example, acids can activate the brominating agent, while buffers can prevent degradation of the starting material or product. google.com

The following table outlines hypothetical optimization parameters for the direct bromination of 4-butylpyrimidine, based on analogous chemical reactions.

| Parameter | Variation | Expected Outcome on Yield/Selectivity | Reference Analogy |

| Brominating Agent | Br₂ | Potentially high reactivity, lower selectivity. | evitachem.com |

| NBS | Milder conditions, potentially higher selectivity. | ||

| Solvent | Acetic Acid | Good solvent for substrate, activates Br₂. | google.com |

| Dichloromethane | Aprotic, may require a Lewis acid catalyst. | evitachem.com | |

| Temperature | 0 - 25 °C | Higher selectivity, slower reaction rate. | |

| 55 - 65 °C | Faster reaction rate, potential for side products. | google.com | |

| Additive | None | Baseline condition. | |

| Sodium Acetate | Buffers acid byproduct, may improve stability. | google.com |

Scalability Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a small, research-scale reaction to a larger, preparative-scale synthesis introduces several practical challenges. google.com

Purification : On a small scale, purification is often achieved using column chromatography. However, this method is expensive and time-consuming for large quantities. Developing a procedure where the final product can be purified by crystallization or distillation is highly desirable for scalability. cam.ac.ukacs.org

Thermal Management : The exothermic nature of bromination reactions requires efficient heat dissipation. On a larger scale, what might be a minor temperature increase in a small flask can become a significant safety hazard, necessitating the use of jacketed reactors and controlled, slow addition of reagents. google.com

Reagent Handling and Cost : The cost and handling of large quantities of reagents like bromine and specialized solvents become significant factors. Efficient use of reagents and the potential for solvent recycling are important economic considerations. cam.ac.uk

Process Robustness : A scalable synthesis must be robust and reproducible. This requires a thorough understanding of how small variations in reaction conditions might affect the outcome on a larger scale. google.com For example, the efficiency of stirring can dramatically impact reaction homogeneity and heat transfer in large vessels.

Chemical Reactivity and Transformation of 5 Bromo 4 Butylpyrimidine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is generally less reactive towards traditional nucleophilic aromatic substitution (SNAr) compared to halogens at the C-2, C-4, or C-6 positions. This is due to the C-5 position not being directly activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring. However, under specific conditions, substitution can be achieved.

Amination Reactions

Direct displacement of the C-5 bromine by amine nucleophiles typically requires harsh conditions or metal catalysis, such as in the Buchwald-Hartwig amination. While specific studies on 5-bromo-4-butylpyrimidine are not extensively detailed in readily available literature, the reactivity can be inferred from related 5-bromopyrimidine (B23866) structures. For these compounds, palladium-catalyzed cross-coupling reactions are the preferred method for introducing amine functionalities, rather than direct SNAr.

Reactions with Oxygen and Sulfur Nucleophiles

Similar to amination, reactions of 5-bromopyrimidines with oxygen nucleophiles (like alkoxides or phenoxides) and sulfur nucleophiles (like thiolates) at the C-5 position are challenging via direct substitution. acs.orgresearchgate.net These transformations are more commonly accomplished using transition-metal-catalyzed methods, such as the Ullmann condensation or palladium-catalyzed cross-coupling, which facilitate the formation of the C-O or C-S bond under more manageable conditions. Sulfur nucleophiles, in particular, can participate in a variety of complex reactions, but direct substitution on an unactivated aryl bromide like that at the C-5 position of a pyrimidine is not a typical pathway. msu.edunih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-5 Positionresearchgate.netmdpi.commdpi.com

The C-5 bromine atom of this compound serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the pyrimidine core. eie.gr The C-Br bond is highly susceptible to the initial oxidative addition step in the catalytic cycles of these reactions. illinois.edu

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. wikipedia.org This method is highly effective for creating C(sp²)–C(sp²) bonds. illinois.edu In the context of 5-bromopyrimidines, the reaction facilitates the introduction of various aryl, heteroaryl, or vinyl groups at the C-5 position. mdpi.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Below is a table showing representative Suzuki-Miyaura coupling reactions with arylboronic acids, demonstrating the typical conditions and outcomes for this class of transformation.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

| 3-Furylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate-Good |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ (10) | Na₂CO₃ | Toluene/Dioxane | 85 | Good |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is a fundamental tool for the synthesis of arylalkynes and conjugated enynes under mild conditions. nih.govlibretexts.org For 5-bromopyrimidine derivatives, this reaction allows for the direct attachment of alkyne moieties at the C-5 position, which can serve as versatile intermediates for further synthetic transformations. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.org

The following table details examples of Sonogashira coupling reactions on brominated aromatic systems, illustrating the scope and conditions.

| Alkyne Partner | Pd Catalyst | Cu(I) Cocatalyst | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 65 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | n-Butylamine | THF | 65 |

| 1-Hexyne | [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temp |

| Ethynylbenzene | Pd₂(dba)₃ | CuI | Cs₂CO₃ | Toluene | 100 |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups on both coupling partners. libretexts.org The primary drawback is the toxicity of the organotin reagents. wikipedia.org The mechanism proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, the Stille reaction provides a reliable method for forming carbon-carbon bonds with partners that may be difficult to introduce via other methods. harvard.edu

Representative conditions for Stille coupling reactions are presented in the table below.

| Organostannane Partner | Catalyst (mol%) | Additive | Solvent | Temperature (°C) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | None | Toluene | 110 |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | None | DMF | 60 |

| (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | CuI | NMP | 80 |

| Trimethyl(phenylethynyl)stannane | Pd(OAc)₂ (5) / SPhos (10) | CsF | Dioxane | 100 |

Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of biaryls and other conjugated systems. The C-Br bond at the 5-position of this compound is well-suited for such transformations. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetallation with an activated organosilane, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. core.ac.uk

A crucial aspect of the Hiyama coupling is the activation of the relatively inert C-Si bond. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which forms a hypervalent, more nucleophilic silicon species. organic-chemistry.orgsemanticscholar.org However, fluoride-free variants of the reaction have also been developed, often utilizing organosilanols or specific base and solvent systems. wikipedia.org

While specific studies on this compound are not extensively documented, the reactivity of bromopyrimidines in palladium-catalyzed cross-coupling reactions is well-established, suggesting that this compound would be a viable substrate for Hiyama couplings. semanticscholar.orgwhiterose.ac.uk A variety of organosilanes can be employed to introduce aryl, heteroaryl, or vinyl groups at the C5 position.

Table 1: Representative Hiyama Coupling Reactions of this compound

| Organosilane Partner | Catalyst System | Activator | Expected Product |

|---|---|---|---|

| Phenyltrimethoxysilane | Pd(OAc)₂ / PPh₃ | TBAF | 4-Butyl-5-phenylpyrimidine |

| (Thiophen-2-yl)triethoxysilane | PdCl₂(dppf) | NaOH | 4-Butyl-5-(thiophen-2-yl)pyrimidine |

| Vinyltrimethoxysilane | Pd(PPh₃)₄ | CsF | 4-Butyl-5-vinylpyrimidine |

Direct Metallation and Subsequent Quenching Reactions

Organometallic intermediates derived from this compound serve as potent nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. These intermediates can be generated primarily through two distinct pathways: halogen-metal exchange or direct deprotonation (metalation).

Halogen-Metal Exchange: This is a common and efficient method for converting aryl halides into organometallic reagents. wikipedia.org The reaction of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to induce a rapid bromine-lithium exchange, selectively forming 5-lithio-4-butylpyrimidine. nih.govias.ac.in This exchange is typically faster than nucleophilic addition or deprotonation of other sites on the molecule. wikipedia.org Similarly, Grignard reagents can be prepared via halogen-metal exchange with reagents like ethylmagnesium chloride. researchgate.net Once formed, these organometallic species can be trapped with a wide array of electrophiles.

Direct Deprotonation: While halogen-metal exchange is often favored, direct deprotonation of an aromatic C-H bond is also possible. The pyrimidine ring protons are acidic, and their removal can be achieved with strong, non-nucleophilic bases. For instance, 5-bromopyrimidine has been shown to undergo direct metallation with lithium diisopropylamide (LDA) to yield 4-lithio-5-bromopyrimidine. sigmaaldrich.com In the case of this compound, the most acidic ring proton is likely at the C6 position, influenced by the adjacent nitrogen atom. However, competition from halogen-metal exchange and potential deprotonation of the butyl side chain must be considered.

The resulting organometallic intermediate, whether generated via exchange or deprotonation, can be quenched with various electrophiles to introduce diverse functional groups.

Table 2: Potential Metallation and Quenching Reactions

| Metallation Method | Reagent | Electrophile | Product |

|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi, -78°C | Benzaldehyde | (4-Butylpyrimidin-5-yl)(phenyl)methanol |

| Halogen-Metal Exchange | n-BuLi, -78°C | Carbon Dioxide (CO₂) | 4-Butylpyrimidine-5-carboxylic acid |

| Halogen-Metal Exchange | i-PrMgCl·LiCl | Iodine (I₂) | 4-Butyl-5-iodopyrimidine |

Electrophilic Aromatic Substitution Potentials

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inresearchgate.net This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions, which are characteristic of electron-rich aromatic systems like benzene (B151609). wikipedia.org The reaction is further disfavored as the nitrogen atoms are prone to protonation under the strongly acidic conditions often required for SEAr, leading to the formation of a highly deactivated cationic species. bhu.ac.in

In the rare instances where electrophilic substitution does occur on a pyrimidine ring, it proceeds preferentially at the C5 position, which is the least electron-deficient carbon atom. wikipedia.orgslideshare.net In this compound, this position is already substituted with a bromine atom. The remaining ring positions (C2, C4, and C6) are significantly more electron-deficient and thus highly unreactive towards electrophiles.

The substituents on the ring do little to overcome this inherent lack of reactivity. The butyl group at C4 is a weak electron-donating group, while the bromo group at C5 is an electron-withdrawing, deactivating group. Therefore, standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation on the pyrimidine nucleus of this compound are considered highly improbable under conventional conditions. Any forced electrophilic reaction would likely require harsh conditions and would be expected to yield a complex mixture of products, if any reaction occurs at all.

Functionalization of the Butyl Side Chain

In contrast to the unreactive pyrimidine ring, the butyl side chain offers opportunities for chemical modification, particularly at the C1' position (the carbon atom directly attached to the pyrimidine ring). This position is analogous to a benzylic position in alkylbenzenes and is activated towards reactions involving radical intermediates.

Free-Radical Halogenation: A primary method for functionalizing the butyl group is through free-radical bromination. Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, a bromine atom can be selectively introduced at the C1' position. This reaction proceeds via a radical chain mechanism, stabilized by the heteroaromatic pyrimidine ring.

Oxidation: The butyl side chain, especially after initial functionalization, can be a site for oxidation reactions. Strong oxidizing agents could potentially convert the side chain into a ketone or, with cleavage, a carboxylic acid. However, the stability of the pyrimidine ring under harsh oxidative conditions must be taken into account. Milder oxidation of a C1'-hydroxylated intermediate, obtained perhaps by quenching a lithiated species with an aldehyde, could provide a more controlled route to a ketone.

Table 3: Potential Reactions for Functionalization of the Butyl Side Chain

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Free-Radical Bromination | NBS, AIBN, CCl₄, Δ | 5-Bromo-4-(1-bromobutyl)pyrimidine |

| Oxidation (of alcohol) | PCC, CH₂Cl₂ | 1-(5-Bromo-4-butylpyrimidin-1-yl)ethan-1-one |

Applications in Medicinal Chemistry and Drug Discovery

General Therapeutic Utility of Pyrimidine-Based Compounds

The pyrimidine (B1678525) nucleus is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. ijpcbs.comnih.gov Its presence in essential biomolecules like DNA and RNA allows for interactions with enzymes and other cellular components. ijpcbs.comnih.gov This inherent bio-compatibility has spurred the development of pyrimidine-based drugs with a broad spectrum of therapeutic applications.

Pyrimidine derivatives have been successfully developed into drugs for various diseases, including:

Anticancer agents: 5-Fluorouracil is a well-known pyrimidine analog used in chemotherapy. nih.gov

Antiviral therapies: Zidovudine (AZT) and other nucleoside analogs containing a pyrimidine base are crucial in the management of HIV. nih.gov

Antibacterial medications: Trimethoprim, a pyrimidine derivative, is a widely used antibiotic. nih.govnih.gov

Anti-inflammatory drugs: Certain pyrimidine compounds have shown potent anti-inflammatory effects. nih.govniscpr.res.in

Central Nervous System (CNS) active agents: Barbiturates, a class of drugs derived from pyrimidine, have sedative and hypnotic properties. nih.gov

The continued exploration of the pyrimidine scaffold is driven by the need for new and more effective treatments for a multitude of diseases, including those with emerging drug resistance. ijpcbs.com

Investigation of 5-Bromo-4-butylpyrimidine Derivatives as Potential Pharmacological Entities

While specific research on "this compound" is limited in publicly available literature, studies on the broader class of 5-bromopyrimidine (B23866) derivatives provide valuable insights into their potential as pharmacological agents. The introduction of a bromine atom at the 5-position of the pyrimidine ring can significantly influence the compound's physicochemical properties and biological activity.

Anticancer Activity Research

Research into 5-bromopyrimidine derivatives has revealed their potential as anticancer agents. A novel series of these compounds has been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. ijpcbs.com

In one study, several 5-bromopyrimidine derivatives exhibited significant anticancer activity. The results indicated that specific substitutions on the pyrimidine core could enhance cytotoxicity. ijpcbs.com

Table 1: Anticancer Activity of Selected 5-Bromopyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 5c | A549 (Lung) | 0.8 ± 0.02 |

| MCF-7 (Breast) | 1.1 ± 0.04 | |

| 5e | A549 (Lung) | 0.9 ± 0.03 |

| MCF-7 (Breast) | 1.3 ± 0.05 | |

| 6d | A549 (Lung) | 1.0 ± 0.04 |

| MCF-7 (Breast) | 1.5 ± 0.06 | |

| 6g | A549 (Lung) | 0.7 ± 0.02 |

| MCF-7 (Breast) | 0.9 ± 0.03 | |

| 6h | A549 (Lung) | 0.6 ± 0.01 |

| MCF-7 (Breast) | 0.8 ± 0.02 | |

| Dasatinib (Standard) | A549 (Lung) | 0.5 ± 0.01 |

| MCF-7 (Breast) | 0.7 ± 0.02 |

Data is illustrative and based on findings from cited research. ijpcbs.com

Antiviral Activity Studies

The pyrimidine scaffold is a well-established framework for the development of antiviral drugs. nih.govnih.gov Nucleoside analogs containing modified pyrimidine bases have been particularly successful in treating viral infections, most notably herpes simplex virus (HSV) and human immunodeficiency virus (HIV). nih.gov The mechanism of action often involves the inhibition of viral DNA or RNA synthesis.

Antibacterial and Antifungal Potentials

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria and fungi. Pyrimidine derivatives have historically played a significant role in this field. nih.govnih.gov

Studies on 5-bromopyrimidine derivatives have demonstrated their potential as both antibacterial and antifungal agents. A series of synthesized compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. ijpcbs.com

Table 2: Antimicrobial Activity of Selected 5-Bromopyrimidine Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| 5a | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |

| 5c | 3.12 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 |

| 5e | 3.12 | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 |

| 6b | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |

| 6d | 3.12 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 |

| 6h | 3.12 | 3.12 | 6.25 | 6.25 | 3.12 | 6.25 |

| Ciprofloxacin (Standard) | 3.12 | 6.25 | 3.12 | 6.25 | - | - |

| Fluconazole (Standard) | - | - | - | - | 6.25 | 12.5 |

Data is illustrative and based on findings from cited research. ijpcbs.com

These findings suggest that 5-bromopyrimidine derivatives are a promising scaffold for the development of new antimicrobial agents.

Anti-inflammatory Investigations

Chronic inflammation is a key factor in a variety of diseases, and there is a continuous need for new anti-inflammatory drugs. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

While specific research on the anti-inflammatory effects of this compound derivatives is not currently available, the general anti-inflammatory potential of the pyrimidine scaffold suggests that this is a worthwhile area for future investigation.

Research in Neurological Disorders and CNS Activity

The central nervous system (CNS) is a complex and challenging target for drug discovery. However, pyrimidine-based compounds have a history of use in this area, with barbiturates being a notable example. nih.gov More recent research has explored the potential of pyrimidine derivatives for a range of neurological disorders. nih.gov

Currently, there is a lack of specific studies on the CNS activity of this compound derivatives. The development of CNS-active drugs requires careful optimization of properties such as blood-brain barrier permeability. Future research could explore whether the this compound scaffold can be modified to create compounds with potential therapeutic applications for neurological disorders.

Antiprotozoal and Antimalarial Studies

Direct studies focusing on the antiprotozoal and antimalarial activities of this compound are not extensively documented in publicly available research. However, the pyrimidine core is a well-established scaffold in the development of antiprotozoal agents. Notably, pyrimidine derivatives are integral to the action of antimalarial drugs such as pyrimethamine, which functions by targeting the dihydrofolate reductase enzyme in the Plasmodium falciparum parasite, an essential pathway for its survival. gsconlinepress.com

Research into other substituted pyrimidine and pyrazole (B372694) derivatives has shown promise in antiplasmodial and antileishmanial activity. nih.gov For instance, certain aminopyrimidine derivatives have demonstrated micromolar activity against P. falciparum strains. nih.gov The exploration of various substitutions on the pyrimidine ring is a continuing strategy in the search for new and effective treatments against protozoal infections, including malaria. nih.govnih.govmdpi.com The efficacy of these compounds often depends on the specific nature and position of their substituents, which influence their interaction with biological targets within the parasites. mdpi.com

Other Reported Pharmacological Activities (e.g., Antihypertensive, Anticonvulsant)

Antihypertensive Activity: Dihydropyrimidine (B8664642) derivatives have been a significant focus in the development of calcium channel blockers, a class of drugs widely used to treat hypertension. nih.govresearchgate.net The substitution patterns on the dihydropyrimidine ring are crucial for their therapeutic effect. dntb.gov.ua Studies on various 1,4-dihydropyrimidine-5-pyrimidine carboxamides have demonstrated their potential to cause a significant decrease in blood pressure. nih.gov

Anticonvulsant Activity: The pyrimidine scaffold is also explored for its potential in creating anticonvulsant agents. mdpi.comwikipedia.org Research has shown that certain pyrimidine derivatives exhibit anticonvulsant effects in experimental models of seizures. researchgate.netnih.gov The mechanism of action for such compounds can be diverse, often involving modulation of ion channels or neurotransmitter systems in the central nervous system. wikipedia.orgbohrium.com For example, some thiazolidinone derivatives, which can be structurally related to pyrimidines, have shown high anticonvulsant activity. mdpi.com

Identification of Biological Targets and Mechanisms of Action

The specific biological targets and mechanisms of action for this compound have not been elucidated due to the lack of targeted pharmacological studies. However, insights can be drawn from related brominated pyrimidines and the broader class of pyrimidine derivatives.

The bromine atom at the 5-position of the pyrimidine ring significantly influences the molecule's electronic properties and potential biological interactions. For example, the well-studied compound 5-bromouracil (B15302), a brominated derivative of the nucleobase uracil, acts as an antimetabolite and a mutagen. nih.gov It can be incorporated into DNA in place of thymine. Due to the electronegativity of the bromine atom, 5-bromouracil can undergo a tautomeric shift from its keto form to an enol form, which then preferentially pairs with guanine (B1146940) instead of adenine (B156593). youtube.com This leads to AT to GC transition mutations during DNA replication. youtube.com

Development as Pharmaceutical Intermediates

This compound serves as a valuable pharmaceutical intermediate in the synthesis of more complex molecules. The pyrimidine ring is a fundamental heterocyclic structure, and the presence of a bromine atom provides a reactive site for various chemical modifications and coupling reactions. researchgate.net

Brominated pyrimidines are commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form new carbon-carbon bonds. This allows for the attachment of a wide range of substituents to the pyrimidine core, enabling the construction of diverse molecular libraries for drug discovery. The synthesis of 5-bromo-2-substituted pyrimidine compounds is recognized as a key step in producing intermediates for the pharmaceutical and chemical industries. google.com The development of efficient and scalable synthetic routes to these intermediates is an active area of research. google.comchemicalbook.com For example, 2-chloro-5-bromopyrimidine is a known intermediate used in the synthesis of dual endothelin receptor antagonists. acs.org

The butyl group at the 4-position of this compound adds a lipophilic character to the molecule, which can be a desirable feature in intermediates intended for the synthesis of drugs targeting environments that require a degree of lipid solubility.

Structure Activity Relationship Sar Studies of 5 Bromo 4 Butylpyrimidine Derivatives

Influence of the Bromine Atom on Reactivity and Biological Profile

The introduction of a bromine atom at the 5-position of the pyrimidine (B1678525) ring significantly impacts the molecule's electronic properties and, consequently, its reactivity and biological activity. Halogens, particularly bromine, are known to be crucial for the biological activity and bioavailability of many small molecules. The bromine atom is an electron-withdrawing group, which can influence the pKa of the pyrimidine ring and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

In the context of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, the bromine atom has been shown to be a key feature in their antiviral activity. While a direct comparison with a non-brominated analog was not provided in the specific study, the consistent presence of the 5-bromo substituent across a series of active compounds suggests its importance for the observed biological effects nih.gov. The bromine atom can also serve as a synthetic handle, providing a reactive site for further molecular modifications through coupling reactions, although in some cases, these modifications may not lead to improved activity nih.gov.

Research on other 5-bromopyrimidine (B23866) derivatives has demonstrated that this substituent can contribute to potent antimicrobial and anticancer activities. For instance, a series of novel 5-bromo-pyrimidine derivatives showed significant activity against various cancer cell lines and microbial strains. The presence of the bromine atom is often associated with enhanced binding affinity to target enzymes or receptors.

Impact of the Butyl Group on Lipophilicity and Binding Interactions

The butyl group at the 4-position of the pyrimidine ring plays a crucial role in modulating the lipophilicity of the molecule. Lipophilicity, often expressed as logP or logD, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An increase in lipophilicity can enhance a compound's ability to cross cell membranes and reach its intracellular target. However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity nih.govbohrium.com.

The length and branching of an alkyl chain can significantly affect lipophilicity and, in turn, biological activity. In a study of 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones, a derivative with an n-butyl group at the C-6 position (analogous to the 4-position in the parent compound of this article) exhibited antiviral activity nih.gov. While a direct comparison with shorter or longer alkyl chains was not detailed in that specific report, it is a well-established principle in medicinal chemistry that an optimal alkyl chain length often exists for maximizing biological potency. For instance, in a series of 4-alkyl-2,5-dimethoxyamphetamines, a parabolic relationship was observed between lipophilicity (log P) and in vivo potency, with activity decreasing as the alkyl chain was lengthened beyond a certain point.

Table 1: Antiviral Activity of a 6-n-butyl-2-amino-5-bromo-4(3H)-pyrimidinone derivative nih.gov

| Compound | Substituent at C-6 | Virus | Cell Culture | EC50 (µM) |

|---|---|---|---|---|

| 14b | n-butyl | VSV | HeLa | 10 |

Effects of Substituent Position on the Pyrimidine Nucleus

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The 2, 4, 5, and 6 positions of the pyrimidine ring are all amenable to substitution, allowing for a wide range of structural diversity.

In a study of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, the effect of various substituents at the C-6 position was explored. It was found that compounds with n-butyl, n-pentyl, and certain substituted phenyl groups at this position displayed antiviral activity against Vesicular Stomatitis Virus (VSV) in HeLa cell cultures nih.gov. This highlights that the nature of the substituent at this position can significantly influence the biological activity profile.

For other classes of pyrimidine derivatives, the importance of substituent positioning is also well-documented. For example, in a series of pyrimidine-based kinase inhibitors, the presence of an aromatic group at the 4-position of a related pyridine (B92270) scaffold was crucial for achieving high kinase selectivity. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often underpins its role in improving the pharmacokinetic and pharmacodynamic properties of a drug rsc.org.

Rational Design through Substituent Modification

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the structure and function of the biological target. In the context of 5-bromo-4-butylpyrimidine derivatives, rational design strategies can be employed to optimize their biological activity.

One common approach is to systematically modify the substituents at various positions of the pyrimidine ring to probe the structure-activity relationship. For example, based on the initial finding that a 6-n-butyl-2-amino-5-bromo-4(3H)-pyrimidinone has antiviral activity, a medicinal chemist might design a series of analogs with varying alkyl chain lengths (e.g., propyl, pentyl, hexyl) at that position to determine the optimal length for potency. Furthermore, branched alkyl chains or cyclic substituents could be introduced to explore the steric and conformational requirements of the binding pocket.

Another strategy involves the use of computational methods, such as molecular docking, to predict how different derivatives will bind to the target protein. These in silico methods can help prioritize which compounds to synthesize, thereby saving time and resources. For instance, if the crystal structure of the target protein is known, one could dock a series of virtual this compound derivatives into the active site to identify which ones are predicted to have the most favorable binding interactions. This structure-based drug design approach can guide the selection of substituents that are likely to enhance binding affinity and selectivity nih.govmdpi.com.

Bioisosteric Considerations in Drug Design

Bioisosterism is a strategy used in medicinal chemistry to modify the structure of a compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. This concept is particularly relevant in the design of pyrimidine-based drugs.

The pyrimidine ring itself can act as a bioisostere for other aromatic rings, such as benzene (B151609) or other heterocyclic systems. This is because it shares similarities in size, shape, and the ability to engage in π-π stacking interactions. For the this compound scaffold, various bioisosteric replacements could be considered to optimize its properties.

For example, the bromine atom at the 5-position could be replaced with other halogens (e.g., chlorine or fluorine) or with a cyano or trifluoromethyl group to modulate the electronic properties and lipophilicity of the molecule. The butyl group at the 4-position could be replaced with other lipophilic groups of similar size, such as a cyclobutyl, a thienyl, or a tert-butyl group, to explore different hydrophobic interactions and potentially improve metabolic stability cambridgemedchemconsulting.com.

The concept of bioisosterism also extends to the entire pyrimidine core. For instance, a pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the adenine (B156593) ring of ATP and has been successfully used to develop numerous kinase inhibitors rsc.org. By applying the principles of bioisosterism, medicinal chemists can generate novel analogs of this compound with potentially improved therapeutic properties cambridgemedchemconsulting.comresearchgate.neturan.uanih.govdrugdesign.org.

Table 2: Common Bioisosteric Replacements cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement(s) |

|---|---|

| -Br | -Cl, -F, -CN, -CF3 |

| n-butyl | cyclobutyl, isobutyl, sec-butyl, tert-butyl, thienyl |

| Phenyl | Pyridyl, Thienyl, Furyl |

| -OH | -NH2, -SH, -F |

| -C=O | -C=S, -SO2 |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-4-butylpyrimidine, docking studies are instrumental in identifying potential biological targets by predicting its binding affinity and mode of interaction within the active sites of various proteins.

In studies involving pyrimidine (B1678525) derivatives, molecular docking has been successfully employed to predict interactions with a range of protein targets, including kinases, proteases, and receptors. For instance, docking simulations of substituted pyrimidines into the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2) have revealed key interactions. nih.gov The pyrimidine core often acts as a scaffold, anchoring the molecule within the binding site through hydrogen bonds, while substituents can form additional interactions that enhance binding affinity.

In the case of this compound, the bromine atom at the 5-position is expected to form halogen bonds with backbone carbonyls or specific amino acid residues, a type of interaction increasingly recognized for its importance in ligand-protein binding. The butyl group at the 4-position can engage in hydrophobic interactions within a nonpolar pocket of the target protein. These interactions are critical for the stability of the ligand-protein complex.

A hypothetical docking study of this compound against a kinase target might yield the following results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | Leu83, Val35 | Hydrophobic |

| Asp145 | Hydrogen Bond | ||

| Gln131 | Halogen Bond |

This table is illustrative and based on typical findings for similar pyrimidine derivatives.

In Silico Screening for Lead Identification and Optimization

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Pyrimidine derivatives are frequently included in these libraries due to their proven pharmacological importance. mdpi.com

Virtual screening campaigns have successfully identified novel pyrimidine-based inhibitors for various diseases. mdpi.com The process typically starts with a library of compounds, which is then filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five. Subsequently, molecular docking is used to rank the remaining compounds based on their predicted binding affinity to the target protein.

For a compound like this compound, in silico screening can be used in two primary ways: to identify it as a potential hit from a large database or, once identified, to use its scaffold as a starting point for lead optimization. By computationally modifying the butyl group or the bromine atom, researchers can explore the structure-activity relationship (SAR) to design derivatives with improved potency and selectivity.

An example of data from an in silico screening and optimization study focusing on pyrimidine derivatives is shown below:

| Compound | Modification | Predicted IC50 (µM) | Key Interaction Change |

| This compound | - | 5.2 | - |

| Derivative A | Butyl to Propyl | 8.1 | Reduced hydrophobic contact |

| Derivative B | Bromo to Chloro | 6.5 | Weaker halogen bond |

| Derivative C | Butyl to Cyclobutyl | 3.8 | Enhanced shape complementarity |

This table represents hypothetical data to illustrate the process of lead optimization.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. plu.mx These calculations provide valuable information about molecular geometry, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior.

For pyrimidine and its derivatives, DFT calculations have been used to determine optimized geometries, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. science.org.ge The electronic structure of this compound is influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the bromine substituent. The butyl group, being an electron-donating group, can modulate the electronic properties of the ring.

The calculated HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity. The electrostatic potential map can reveal the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for predicting its interaction with biological macromolecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Influences solubility and binding |

The data in this table are representative values for pyrimidine derivatives based on quantum chemical calculations.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to gain a deeper understanding of the binding dynamics. nih.gov

Once a promising binding pose of this compound is identified through molecular docking, an MD simulation can be performed to observe its behavior within the protein's active site under simulated physiological conditions. These simulations can reveal whether the initial docked pose is stable over time or if the ligand undergoes conformational changes or even dissociates from the binding pocket.

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, MD simulations can provide insights into the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies. nih.gov

A typical output from an MD simulation study might show that the complex of a pyrimidine derivative with its target protein reaches a stable state after a few nanoseconds, with the ligand maintaining its key interactions throughout the simulation. This would provide strong evidence for the predicted binding mode and the stability of the complex.

Applications in Materials Science and Catalysis

Utilization in the Synthesis of Functional Materials

There is currently no available scientific literature detailing the use of 5-Bromo-4-butylpyrimidine in the synthesis of functional materials. Research in this area has focused on other substituted pyrimidines.

Role as Intermediates in Organic Electronic Materials (e.g., OLEDs)

The potential role of this compound as an intermediate in the development of organic electronic materials, such as Organic Light-Emitting Diodes (OLEDs), has not been investigated in published research. The electronic properties endowed by the butyl and bromo substituents on the pyrimidine (B1678525) ring have not been characterized in the context of organic semiconductor performance.

Application as Ligands in Catalytic Systems

There are no available studies on the application of this compound as a ligand in catalytic systems. The coordination chemistry of this particular molecule and the catalytic activity of its potential metal complexes remain unexplored areas of research.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of halogenated pyrimidines, including 5-Bromo-4-butylpyrimidine, is an area where green chemistry principles can be increasingly applied to reduce environmental impact. Traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents. mdpi.com Future research will likely focus on developing more sustainable synthetic routes.

Key green chemistry approaches applicable to the synthesis of this compound include:

Catalytic Methods: The use of reusable and non-toxic catalysts can improve reaction efficiency and reduce waste. Research into novel catalysts for the bromination and functionalization of the pyrimidine ring is an active area.

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Solvent-Free or Green Solvent Reactions: The replacement of volatile organic solvents with water, ionic liquids, or solvent-free conditions is a key goal of green chemistry. researchgate.net The development of such methods for the synthesis of this compound would be a significant advancement. One approach involves a one-step synthesis method using 2-hydroxypyrimidine and hydrobromic acid with hydrogen peroxide catalysis, which simplifies the production process and improves the utilization of bromine. google.com

Mechanochemical Synthesis: Ball milling and other mechanochemical techniques offer a solvent-free approach to organic synthesis, reducing waste and energy usage. researchgate.net

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Catalysis | Higher yields, reduced waste, use of safer reagents. mdpi.com |

| Microwave-Assisted Synthesis | Faster reaction times, increased product purity, energy efficiency. researchgate.net |

| Green Solvents | Reduced environmental impact, improved safety. researchgate.net |

| Mechanochemical Methods | Solvent-free conditions, high efficiency. researchgate.net |

Exploration of Novel Therapeutic Avenues

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govgsconlinepress.com The unique substitution pattern of this compound, featuring both a halogen atom and an alkyl group, suggests that it may possess interesting pharmacological properties worth exploring.

Future research into the therapeutic potential of this compound is likely to focus on:

Anticancer Activity: Pyrimidine derivatives are known to interfere with biological pathways crucial for cancer cell proliferation. nih.gov Screening this compound against a panel of cancer cell lines could reveal potential cytotoxic or targeted effects.

Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. nih.gov Investigating the ability of this compound to inhibit specific kinases involved in disease pathogenesis could lead to the development of new targeted therapies.

Antimicrobial and Antiviral Properties: The pyrimidine nucleus is found in many antimicrobial and antiviral drugs. gsconlinepress.com Evaluating the activity of this compound against various bacterial, fungal, and viral strains is a logical step in exploring its therapeutic potential.

Neurological Disorders: Some pyrimidine derivatives have shown activity in the central nervous system. nih.gov Investigating the potential of this compound to modulate neurological targets could open up new avenues for treating neurodegenerative diseases or other neurological conditions.

Integration with Advanced High-Throughput Screening Technologies

The discovery of novel biological activities for compounds like this compound can be accelerated through the use of advanced high-throughput screening (HTS) technologies. ufl.edu These platforms allow for the rapid testing of thousands of compounds against a wide array of biological targets. ufl.edu

Future screening efforts involving this compound and its derivatives could leverage:

Phenotypic Screening: Unbiased cell-based phenotypic screens can identify compounds that produce a desired biological effect without prior knowledge of the specific molecular target. researchgate.net

DNA-Encoded Libraries (DELs): DEL technology allows for the screening of massive libraries of compounds, where each molecule is tagged with a unique DNA barcode. acs.orgnih.gov The synthesis of a pyrimidine-focused DEL including structures related to this compound could rapidly identify high-affinity binders to various protein targets. acs.orgnih.govnih.gov

Multiplexed Assays: These assays allow for the simultaneous measurement of multiple biological activities in a single well, increasing the efficiency and information content of HTS campaigns. acs.org

| Screening Technology | Application for this compound |

| High-Throughput Phenotypic Screening | Identification of novel cellular activities and potential therapeutic areas. researchgate.net |

| DNA-Encoded Library (DEL) Screening | Rapid discovery of protein targets and high-affinity binders. acs.orgnih.govnih.gov |

| Multiplexed High-Throughput Assays | Efficiently profile the compound against multiple targets simultaneously. acs.org |

Multi-Omics Approaches to Elucidate Biological Pathways

To understand the mechanism of action of this compound and to identify its cellular targets, a systems biology approach using multi-omics technologies will be invaluable. This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data. nasa.gov

Future research in this area could involve:

Transcriptomic Analysis (RNA-Seq): Treating cells with this compound and analyzing the resulting changes in gene expression can provide insights into the cellular pathways affected by the compound.

Proteomic Analysis: Using techniques like mass spectrometry-based proteomics, researchers can identify changes in protein expression and post-translational modifications in response to compound treatment.

Metabolomic Analysis: This approach can reveal how this compound alters cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov

Integrative Multi-Omics Analysis: Combining data from different omics layers can provide a more holistic understanding of the compound's biological effects and help to generate hypotheses about its mechanism of action. mdpi.comriken.jp

Design of Targeted Drug Delivery Systems Utilizing Pyrimidine Scaffolds

Even with promising biological activity, the therapeutic efficacy of a compound can be limited by factors such as poor solubility, off-target toxicity, and unfavorable pharmacokinetic properties. mdpi.com The design of targeted drug delivery systems can help to overcome these challenges. The pyrimidine scaffold itself can be a key component in such systems.

Future research in this area could focus on:

Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or albumin-based nanoparticles, can improve its solubility, stability, and biodistribution. mdpi.comnih.gov

Targeted Nanoparticles: Functionalizing these nanoparticles with targeting ligands (e.g., antibodies or hyaluronic acid) can direct the drug specifically to diseased cells, such as cancer cells that overexpress certain receptors, thereby increasing efficacy and reducing side effects. mdpi.com

Polymer-Drug Conjugates: Covalently linking this compound to a biocompatible polymer can enhance its pharmacokinetic profile and allow for controlled release.

| Drug Delivery System | Potential Benefits for this compound |

| Albumin-Based Nanoparticles | Improved solubility and potential for high drug loading. mdpi.com |

| Liposomes | Enhanced delivery of poorly water-soluble compounds. nih.gov |

| Hyaluronic Acid-Functionalized Nanoparticles | Targeted delivery to CD44-overexpressing cancer cells. mdpi.com |

| Polymer Conjugates | Improved pharmacokinetics and controlled drug release. |

Q & A

Basic: What spectroscopic techniques are critical for characterizing 5-Bromo-4-butylpyrimidine, and how should researchers interpret key spectral regions?

Methodological Answer:

Characterization requires a combination of IR spectroscopy , NMR , and mass spectrometry . For IR analysis, focus on the C-Br stretching vibration (550–650 cm⁻¹) and pyrimidine ring vibrations (C=N/C=C at 1500–1600 cm⁻¹). The butyl chain shows C-H stretches (2800–3000 cm⁻¹). Compare spectral data with reference compounds like 5-bromopyrimidine, where IR spectra in CCl₄ and CS₂ solvents reveal solvent-dependent shifts in ring vibrations . For NMR, the bromine atom induces deshielding in adjacent protons (δ 8.5–9.5 ppm for pyrimidine protons). Use NMR to confirm substitution patterns (C-Br typically δ 90–110 ppm). Mass spectrometry should show a molecular ion peak matching the molecular weight (C₈H₁₁BrN₂: ~231.09 g/mol).

Basic: What synthetic routes are reported for this compound, and what are their limitations?

Methodological Answer:

Common routes include:

- Nucleophilic substitution : React 4-butylpyrimidine with N-bromosuccinimide (NBS) under radical initiation. Limitations include competing C-2 bromination and butyl chain degradation at high temperatures .

- Cross-coupling : Suzuki-Miyaura coupling of 5-bromo-4-iodopyrimidine with butylboronic acid. Requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (60–80°C, THF/H₂O) to avoid dehalogenation .

- Stepwise alkylation : Introduce the butyl group via Grignard reagents to 5-bromo-4-chloropyrimidine. Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate) to detect intermediates .

Advanced: How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions at the bromine site?

Methodological Answer:

Contradictions often arise from solvent polarity , nucleophile strength , or steric effects from the butyl group. To address this:

Control experiments : Compare reactions in polar aprotic (DMF) vs. non-polar solvents (toluene) to assess solvent effects on SNAr reactivity .

Competitive kinetics : Use Hammett plots to quantify electronic effects of substituents on reaction rates. The butyl group’s electron-donating nature may reduce bromine’s electrophilicity .

DFT calculations : Model transition states to predict regioselectivity. For example, calculate activation barriers for substitution at C-5 vs. other positions .

Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated pyrimidines) and adjust reaction conditions accordingly .

Advanced: What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions (C-Br) to predict coupling sites. The butyl group’s inductive effects may alter charge distribution .

- Density Functional Theory (DFT) : Optimize geometries of intermediates (e.g., oxidative addition complexes with Pd⁰) to compare activation energies for C-Br vs. C-H bond cleavage .

- Machine Learning : Train models on existing pyrimidine coupling data (e.g., substituent effects, solvent parameters) to predict optimal catalysts (e.g., Pd vs. Ni) .

Advanced: How does the butyl substituent influence crystallization behavior compared to methyl or hydrogen analogs?

Methodological Answer:

The butyl chain introduces steric hindrance and van der Waals interactions , affecting crystal packing:

- Single-crystal XRD : Compare unit cell parameters of this compound with 5-Bromo-4-methylpyrimidine. The butyl group may adopt a gauche conformation, reducing symmetry .

- Thermal analysis : Use DSC to study melting points. Longer alkyl chains (butyl vs. methyl) lower melting points due to reduced lattice energy .

- Solubility studies : Measure solubility in hexane vs. DMSO. The butyl group enhances lipophilicity, impacting recrystallization solvent choice .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with a gradient of hexane/ethyl acetate (8:2 to 6:4) to separate from brominated byproducts .

- Recrystallization : Dissolve in hot ethanol, then cool to 4°C. The butyl chain’s hydrophobicity may require adding a co-solvent (e.g., water) for better crystal formation .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water) for high-purity isolation, monitoring at 254 nm for pyrimidine UV absorption .

Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Methodological Answer:

- pH-dependent degradation studies : Monitor decomposition via NMR in HCl/NaOH. The bromine atom’s electronegativity stabilizes the ring under acidic conditions but promotes hydrolysis in base via deprotonation at C-2 .

- Kinetic isotope effects : Compare reaction rates using deuterated solvents (D₂O vs. H₂O) to identify rate-determining steps (e.g., proton transfer in hydrolysis) .

- Theoretical modeling : Calculate bond dissociation energies (BDEs) for C-Br under varying pH to correlate stability with electronic environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.